

# physical and spectral data of 2-Iodo-1,3-benzenediol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Iodobenzene-1,3-diol

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An In-depth Technical Guide to the Physical and Spectral Properties of 2-Iodo-1,3-benzenediol

This technical guide provides a comprehensive overview of the physical and spectral data for 2-Iodo-1,3-benzenediol, also known as 2-iodoresorcinol. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate. This document details experimental protocols for its synthesis and presents key data in a structured format.

## Compound Identification and Physical Properties

2-Iodo-1,3-benzenediol is a substituted aromatic compound with the chemical formula  $C_6H_5IO_2$ . [1][2] It is often used as an intermediate in the synthesis of more complex molecules in various fields, including pharmaceutical research.

Table 1: Physical and Chemical Properties of 2-Iodo-1,3-benzenediol

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> IO <sub>2</sub> | [1][2]       |
| Molecular Weight  | 236.01 g/mol                                  | [1][2]       |
| CAS Number        | 41046-67-7                                    | [1][2]       |
| Appearance        | Cream-colored solid                           | [1]          |
| Melting Point     | 99–101 °C                                     | [1]          |
| 106.0 to 110.0 °C |   |              |
| 115-119 °C        | [1]   |              |
| Boiling Point     | 197.2 °C at 760 mmHg                          | [1]          |
| Density           | 2.177 g/cm <sup>3</sup>                       | [1]          |
| Flash Point       | 73 °C   | [1]          |
| Synonyms          | 2-iodoresorcinol, 1,3-dihydroxy-2-iodobenzene | [1][2]       |

## Spectral Data

The following tables summarize the key spectral data for 2-Iodo-1,3-benzenediol, which are crucial for its identification and characterization.

Table 2: <sup>1</sup>H NMR Spectral Data

| Solvent                | Spectrometer Frequency | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |
|------------------------|------------------------|--------------------|--------------|-----------------------|------------|-----------|
| acetone-d <sub>6</sub> | 300 MHz                | 8.83               | s            | -                     | 2 H (OH)   | [1]       |
| 7.00                   | t                      | 8.1 Hz             | 1 H (Ar-H)   | [1]                   |            |           |
| 6.46                   | d                      | 8.1 Hz             | 2 H (Ar-H)   | [1]                   |            |           |

Table 3:  $^{13}\text{C}$  NMR Spectral Data

| Solvent               | Spectrometer Frequency | Chemical Shift ( $\delta$ ) | Reference |
|-----------------------|------------------------|-----------------------------|-----------|
| acetone- $\text{d}_6$ | 75 MHz                 | 158.8                       | [1]       |
| 130.4                 | [1]                    |                             |           |
| 107.1                 | [1]                    |                             |           |
| 75.4                  | [1]                    |                             |           |

Table 4: Infrared (IR) Spectral Data

| Technique                       | Medium                 | Wavenumber ( $\text{cm}^{-1}$ ) | Assignment  | Reference |
|---------------------------------|------------------------|---------------------------------|-------------|-----------|
| Thin Film                       | $\text{CHCl}_3$        | 3456, 3363 (broad)              | O-H stretch | [1]       |
| 1593, 1582, 1491, 1458          | C=C aromatic stretch   | [1]                             |             |           |
| 1304, 1278, 1250                | C-O stretch / O-H bend | [1]                             |             |           |
| 1185, 1159, 1022, 994, 784, 704 | Fingerprint Region     | [1]                             |             |           |

Table 5: Mass Spectrometry Data

| Technique | Ionization Mode | m/z                               | Relative Intensity (%) | Assignment  | Reference |
|-----------|-----------------|-----------------------------------|------------------------|---|-----------|
| EIMS      | EI              | 237                               | 6                      | [M+H] <sup>+</sup>  | [1]       |
| 236       | 100             | M <sup>+</sup>                    | [1]                    |   |           |
| 218       | 23              | [M-H <sub>2</sub> O] <sup>+</sup> | [1]                    |   |           |
| 127       | 16              | I <sup>+</sup>                    | [1]                    |   |           |
| 81        | 13              | [1]                               |                        |   |           |
| 63        | 8               | [1]                               |                        |   |           |
| 53        | 17              | [1]                               |                        |   |           |
| HRMS      | EI              | 235.9333 (found)                  | -                      | [M] <sup>+</sup><br>(Calculated: 235.9334 for C <sub>6</sub> H <sub>5</sub> IO <sub>2</sub> ) | [1]       |

## Experimental Protocols

### Synthesis of 2-Iodo-1,3-benzenediol via Electrophilic Iodination

This protocol is adapted from a procedure published in Organic Syntheses.[1] The reaction involves the direct iodination of resorcinol in an aqueous medium.

Materials and Equipment:

- Resorcinol (7.27 g, 66.0 mmol)
- Iodine (17.92 g, 70.6 mmol)
- Sodium bicarbonate (6.16 g, 73.3 mmol)
- Distilled water (46 mL)

- Ethyl acetate
- 10% aqueous sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate
- Chloroform
- 250-mL round-bottomed flask
- Large elliptical stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

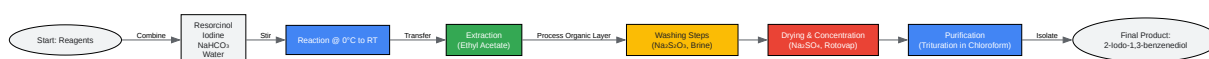
Procedure:

- A 250-mL, one-necked, round-bottomed flask is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).
- The flask is placed in an ice-water bath and stirred vigorously.
- Sodium bicarbonate (6.16 g, 73.3 mmol) is added slowly in portions over 5 minutes. Vigorous evolution of carbon dioxide will be observed.
- After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature over 20 minutes, followed by an additional 10 minutes of stirring, during which it becomes a brown slurry.
- The product is extracted with ethyl acetate (3 x 50 mL).

- The combined organic extracts are washed successively with 10% aqueous sodium thiosulfate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting solid residue is purified by trituration in chloroform (20 mL) at -10 °C, followed by filtration to yield the product as a cream-colored solid.

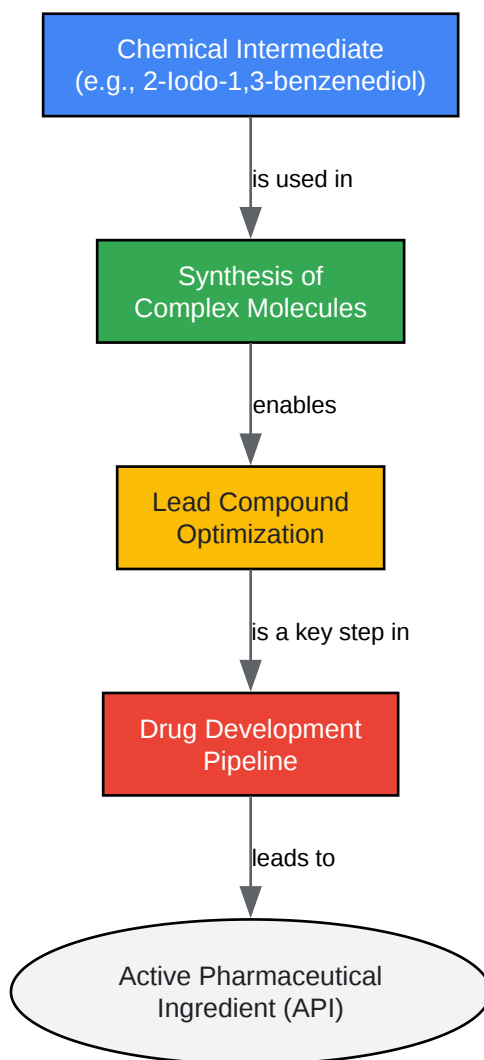
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol and the underlying chemical relationship.



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Caption: Experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol.



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Caption: Role of an intermediate in the drug development process.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Iodobenzene-1,3-diol | C<sub>6</sub>H<sub>5</sub>IO<sub>2</sub> | CID 616833 - PubChem [pubchem.ncbi.nlm.nih.gov]

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